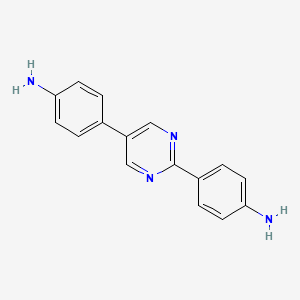

4,4'-(Pyrimidine-2,5-diyl)dianiline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-aminophenyl)pyrimidin-5-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4/c17-14-5-1-11(2-6-14)13-9-19-16(20-10-13)12-3-7-15(18)8-4-12/h1-10H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQRDZHDYMOIIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N=C2)C3=CC=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301247666 | |

| Record name | 4-[2-(4-Aminophenyl)-5-pyrimidinyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102570-64-9 | |

| Record name | 4-[2-(4-Aminophenyl)-5-pyrimidinyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102570-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-(4-Aminophenyl)-5-pyrimidinyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4-[2-(4-aminophenyl)-5-pyrimidinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4,4'-(Pyrimidine-2,5-diyl)dianiline (CAS No. 102570-64-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-(Pyrimidine-2,5-diyl)dianiline, also known as 2,5-Bis(4-aminophenyl)-pyrimidine, is a heterocyclic aromatic compound with the chemical formula C₁₆H₁₄N₄ and a molecular weight of 262.31 g/mol .[1][2] Its structure, featuring a central pyrimidine core substituted with two aniline rings, positions it as a member of the broader class of diarylpyrimidines. While specific research on this particular molecule is limited in publicly available literature, the diarylpyrimidine scaffold is of significant interest in medicinal chemistry due to its proven utility as a pharmacophore in a variety of therapeutic agents. This guide provides a comprehensive overview of the available information on this compound, including its chemical properties and a detailed, representative synthetic protocol. Furthermore, it explores the well-documented biological activities of structurally related diarylpyrimidines, offering insights into the potential applications and signaling pathways that could be modulated by this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 102570-64-9 | [1][2] |

| Molecular Formula | C₁₆H₁₄N₄ | [1][2] |

| Molecular Weight | 262.31 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2,5-Bis(4-aminophenyl)-pyrimidine | [1] |

| Physical State | Solid | |

| Storage Temperature | Room Temperature |

Synthesis and Experimental Protocol

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which is a widely used and versatile method for such transformations. This protocol is adapted from general procedures for the synthesis of similar 2,5-diarylpyrimidines.

Representative Synthesis Workflow

Caption: Representative workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Representative)

Materials:

-

2,5-Dichloropyrimidine or 2,5-Dibromopyrimidine

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (or 4-aminophenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

Toluene or 1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dihalopyrimidine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (2.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous toluene (or 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). Add tetrakis(triphenylphosphine)palladium(0) (0.05 - 0.10 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been identified in the reviewed literature, the diarylpyrimidine scaffold is a well-established "privileged structure" in drug discovery, known to interact with various biological targets, particularly protein kinases.

Potential as a Kinase Inhibitor

Many diarylpyrimidine derivatives have been developed as potent and selective inhibitors of various protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.

References

An In-depth Technical Guide to the Chemical Properties of 4,4'-(Pyrimidine-2,5-diyl)dianiline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4,4'-(pyrimidine-2,5-diyl)dianiline. This diamine, also known as 2,5-bis(4-aminophenyl)-pyrimidine, serves as a valuable building block in the synthesis of advanced polymers and is of interest for its potential applications in materials science and drug discovery.

Core Chemical Properties

This compound is a solid aromatic compound characterized by a central pyrimidine ring substituted with two aniline groups at the 2 and 5 positions. A summary of its key chemical identifiers and properties is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,5-bis(4-aminophenyl)pyrimidine, PRM | [2][3] |

| CAS Number | 102570-64-9 | [1][4] |

| Molecular Formula | C₁₆H₁₄N₄ | [1][3] |

| Molecular Weight | 262.31 g/mol | [1][3] |

| Physical Form | Solid | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Note: Specific quantitative data for melting point, boiling point, and solubility were not available in the reviewed literature.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through a two-step process involving the formation of a dinitro precursor followed by a reduction reaction.

Experimental Workflow: Synthesis of this compound

Caption: General two-step synthesis pathway for this compound.

Step 1: Synthesis of 2,5-bis(4-nitrophenyl)pyrimidine

Step 2: Reduction of 2,5-bis(4-nitrophenyl)pyrimidine

The dinitro compound is then reduced to the corresponding diamine, this compound. This reduction is typically carried out using standard reducing agents, such as palladium on carbon (Pd/C) with hydrogen gas.[5] The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) until the starting material is fully consumed. After the reaction is complete, the catalyst is typically removed by filtration, and the product is isolated and purified, for example, by recrystallization.

Spectral Characterization

The structure of this compound has been confirmed using various spectroscopic methods.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H) stretching vibrations, typically in the range of 3200-3500 cm⁻¹. Other significant peaks would include those corresponding to aromatic C-H stretching and C=C and C=N stretching vibrations within the aromatic and pyrimidine rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides insight into the proton environment of the molecule. For this compound, the spectrum would show signals corresponding to the protons of the pyrimidine ring and the two substituted phenyl rings. The protons of the amine groups would appear as a broad singlet. A publication by Gan et al. (2017) provides a ¹H NMR spectrum for this compound, confirming its structure.[2][6]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can further help in confirming the structure of this compound.

Applications in Materials Science

The primary application of this compound found in the literature is as a diamine monomer in the synthesis of high-performance polyimides.[2][6] Polyimides are a class of polymers known for their excellent thermal stability, mechanical strength, and chemical resistance.

Experimental Workflow: Polyimide Synthesis

Caption: General two-step process for the synthesis of polyimides from this compound.

The incorporation of the pyrimidine-containing diamine into the polyimide backbone can impart specific properties to the resulting polymer, such as improved thermal stability and mechanical performance, making these materials suitable for applications in areas like aerospace and electronics.[2][6]

Biological Activity and Drug Development Potential

While pyrimidine derivatives are a well-established class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties, there is currently no specific information available in the public domain regarding the biological activity, signaling pathways, or mechanism of action of this compound.[7][8][9] The research on this particular molecule has, to date, been focused on its application in materials science. Further investigation is required to explore its potential as a pharmacologically active agent.

Conclusion

This compound is a versatile diamine monomer with well-defined chemical properties and a clear synthetic pathway. Its primary established application lies in the field of polymer chemistry, particularly in the synthesis of high-performance polyimides. While the broader class of pyrimidines is of significant interest in drug development, the specific biological profile of this compound remains an unexplored area, presenting an opportunity for future research. This guide provides a solid foundation for researchers and scientists working with or interested in the potential of this intriguing molecule.

References

- 1. wjarr.com [wjarr.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,5-BIS(4-AMINOPHENYL)-PYRIMIDINE [chemicalbook.com]

- 4. 2,5-Bis(4-Aminophenyl)pyrimdine | CAS:102570-64-9 | 上海楷树化学科技有限公司 [m.chemsoon.com.cn]

- 5. Buy Pyrimidine, 2,5-bis(4-nitrophenyl)- (EVT-4734848) | 120493-32-5 [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2,5-bis(4-aminophenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic methodology for preparing 2,5-bis(4-aminophenyl)pyrimidine, a molecule of interest in medicinal chemistry and materials science. The core of this synthesis is a palladium-catalyzed double Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy Overview

The principal route for the synthesis of 2,5-bis(4-aminophenyl)pyrimidine involves the reaction of a 2,5-dihalopyrimidine with a suitable 4-aminophenylboronic acid derivative. To ensure the success of the coupling reaction and to prevent potential side reactions involving the amino group, a protection-deprotection strategy is often employed. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 2,5-bis(4-aminophenyl)pyrimidine.

Experimental Protocols

The following protocols are representative procedures based on established Suzuki-Miyaura coupling reactions for the synthesis of diarylpyrimidines.[1][2][3]

2.1. Step 1: Synthesis of N-Boc-4-aminophenylboronic acid pinacol ester (Protection)

This step protects the amino group to prevent interference during the subsequent coupling reaction.

-

Reagents and Materials:

-

4-Aminophenylboronic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Pinacol

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Suspend 4-aminophenylboronic acid (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (2.2 eq) to the suspension and cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Add pinacol (1.2 eq) and continue stirring for an additional 4 hours.

-

Quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the protected boronic ester.

-

2.2. Step 2: Synthesis of 2,5-bis(4-(N-Boc-amino)phenyl)pyrimidine (Double Suzuki-Miyaura Coupling)

This is the key C-C bond-forming step to construct the diarylpyrimidine core.[1][2]

-

Reagents and Materials:

-

2,5-Dibromopyrimidine

-

N-Boc-4-aminophenylboronic acid pinacol ester (from Step 1)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[1]

-

1,4-Dioxane

-

Water

-

-

Procedure:

-

In a Schlenk flask, dissolve 2,5-dibromopyrimidine (1.0 eq) and N-Boc-4-aminophenylboronic acid pinacol ester (2.5 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the solution by bubbling argon through it for 20-30 minutes.

-

Add potassium carbonate (4.0 eq) and tetrakis(triphenylphosphine)palladium(0) (5-10 mol%).

-

Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain the protected product.

-

2.3. Step 3: Synthesis of 2,5-bis(4-aminophenyl)pyrimidine (Deprotection)

The final step involves the removal of the Boc protecting groups to yield the target compound.

-

Reagents and Materials:

-

2,5-bis(4-(N-Boc-amino)phenyl)pyrimidine (from Step 2)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, 2,5-bis(4-aminophenyl)pyrimidine.

-

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of 2,5-bis(4-aminophenyl)pyrimidine and related diarylpyrimidines. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Yield (Coupling Step) | 40-75% | [1][2] |

| Yield (Overall) | 30-60% | Estimated |

| Melting Point | >250 °C (decomposes) | Predicted |

| Molecular Formula | C₁₆H₁₄N₄ | - |

| Molecular Weight | 262.31 g/mol | - |

Characterization Data

The following table presents expected characterization data for the final product.

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.80 (s, 2H, pyrimidine-H), 7.85 (d, J=8.4 Hz, 4H, Ar-H), 6.70 (d, J=8.4 Hz, 4H, Ar-H), 5.50 (s, 4H, -NH₂).[4][5][6] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 158.0, 150.0, 148.5, 130.0, 125.0, 114.0. |

| Mass Spec (ESI-MS) | m/z: 263.12 [M+H]⁺ |

Logical Relationships in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving several key steps.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

References

- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Yoneda Labs [yonedalabs.com]

An In-depth Technical Guide to the Spectroscopic Profile of 4,4'-(Pyrimidine-2,5-diyl)dianiline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 4,4'-(pyrimidine-2,5-diyl)dianiline. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible literature, this guide presents expected spectroscopic data based on the analysis of its direct precursor, 2,5-bis(4-nitrophenyl)pyrimidine, and closely related pyrimidine derivatives. The methodologies for acquiring such data are also detailed to facilitate empirical validation.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound featuring a central pyrimidine ring substituted with two aniline groups at the 2 and 5 positions. This structure is of interest in medicinal chemistry and materials science due to the diverse biological activities and material properties associated with pyrimidine derivatives.

Molecular Formula: C₁₆H₁₄N₄ Molecular Weight: 262.31 g/mol

Synthesis Pathway

The synthesis of this compound can be achieved through the reduction of its dinitro precursor, 2,5-bis(4-nitrophenyl)pyrimidine. The synthesis of this precursor typically involves the condensation of p-nitrobenzaldehyde with a suitable pyrimidine precursor.[1]

The general synthesis workflow is illustrated below:

Caption: Synthesis workflow for this compound.

Spectroscopic Data (Expected) and Experimental Protocols

The following sections detail the expected spectroscopic data for this compound based on the analysis of analogous compounds.[2][3]

Expected ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 - 9.2 | s | 2H | Pyrimidine C-H |

| ~7.5 - 7.8 | d | 4H | Aromatic C-H (ortho to pyrimidine) |

| ~6.7 - 7.0 | d | 4H | Aromatic C-H (ortho to -NH₂) |

| ~5.0 - 5.5 | s (broad) | 4H | -NH₂ |

Expected ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | Pyrimidine C (C2, C5) |

| ~150 - 155 | Aromatic C (C-NH₂) |

| ~128 - 132 | Aromatic C-H |

| ~120 - 125 | Aromatic C (ipso to pyrimidine) |

| ~113 - 118 | Aromatic C-H |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Expected FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Strong | C=N and C=C stretching (pyrimidine and aromatic rings) |

| 1520 - 1480 | Strong | Aromatic C=C stretching |

| 1300 - 1200 | Medium | C-N stretching |

| 850 - 800 | Strong | para-disubstituted benzene C-H out-of-plane bending |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Expected Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 262 | High | [M]⁺ (Molecular Ion) |

| 235 | Moderate | [M - HCN]⁺ |

| 131 | Moderate | [M/2]⁺ (cleavage of the pyrimidine ring) |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (if the sample is sufficiently volatile and thermally stable).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a synthesized compound like this compound is outlined below.

Caption: Workflow for spectroscopic characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers are encouraged to perform experimental validation to obtain precise data for this compound.

References

Crystal Structure of 4,4'-(Pyrimidine-2,5-diyl)dianiline: A Technical Overview and Guide to Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the crystal structure of 4,4'-(pyrimidine-2,5-diyl)dianiline. Despite a thorough review of scientific databases and literature, the specific crystallographic data for this compound, including unit cell parameters, space group, and detailed atomic coordinates, has not been publicly reported. This document, therefore, serves as a guide for researchers aiming to determine the crystal structure of this molecule. It outlines a general synthesis approach for related compounds and provides a detailed, standardized experimental protocol for single-crystal X-ray diffraction. Furthermore, a logical workflow for the synthesis and structural elucidation process is presented.

Introduction

This compound is a heterocyclic compound featuring a central pyrimidine ring substituted with two aniline moieties. The spatial arrangement of these aromatic rings, dictated by the crystal packing, is of significant interest for understanding its potential intermolecular interactions. Such interactions are crucial in the fields of materials science and drug development, influencing properties like solubility, stability, and biological activity. The pyrimidine core is a well-known pharmacophore present in numerous bioactive molecules and approved drugs.[1][2] The diaminopyrimidine structure, in particular, is a known inhibitor of dihydrofolate reductase, an important enzyme in DNA synthesis.

Given the absence of published crystallographic data for this compound, this guide provides the necessary foundational information to enable its determination.

Synthesis and Characterization

General Synthesis Approach

A common route to 2,5-disubstituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, followed by functional group interconversion or cross-coupling reactions to introduce the desired substituents at the 2 and 5 positions. For the target molecule, a plausible synthetic strategy would involve a Suzuki or Stille coupling of a di-halogenated pyrimidine with an appropriate aminophenyl boronic acid or stannane derivative.

Experimental Protocol for Crystal Structure Determination

To elucidate the crystal structure of this compound, the following experimental workflow is recommended.

Crystallization

Successful single-crystal X-ray diffraction is contingent on obtaining high-quality single crystals.

-

Purification: The synthesized compound must be purified to the highest possible degree, typically using column chromatography or recrystallization.

-

Solvent Screening: A broad range of solvents and solvent mixtures with varying polarities should be screened for crystal growth. Common techniques include:

-

Slow evaporation

-

Vapor diffusion (solvent/anti-solvent)

-

Cooling of a saturated solution

-

-

Crystal Selection: A suitable single crystal, typically with dimensions between 0.1 and 0.5 mm and free of visible defects, should be selected under a microscope.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

-

Mounting: The selected crystal is mounted on a goniometer head.

-

Data Collection: Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A complete sphere of diffraction data is collected by rotating the crystal.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction data is processed to yield a list of reflection intensities and their standard uncertainties.

-

Structure Solution: The crystal system and space group are determined from the diffraction pattern. The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions.

The final refined structure will provide the precise three-dimensional arrangement of the atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Data Presentation

As no experimental data for the crystal structure of this compound is available, a table of quantitative data cannot be provided at this time. Should the crystal structure be determined, the data would be presented as follows:

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₆H₁₄N₄ |

| Formula Weight | 262.31 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Absorption Coeff. (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal Size (mm³) | To be determined |

| Temperature (K) | To be determined |

| Radiation (λ, Å) | To be determined |

| Reflections Collected | To be determined |

| Independent Reflections | To be determined |

| R(int) | To be determined |

| Final R indices [I>2σ(I)] | To be determined |

| Goodness-of-fit on F² | To be determined |

Logical Workflow for Synthesis and Structure Determination

The following diagram illustrates the logical workflow from the synthesis of this compound to its full structural characterization.

Caption: Workflow for the synthesis and crystal structure determination of this compound.

Conclusion

While the crystal structure of this compound is not currently available in the public domain, this guide provides a clear and actionable framework for its determination. The synthesis of the compound, followed by a systematic approach to crystallization and single-crystal X-ray diffraction, will be necessary to elucidate its three-dimensional structure. The resulting crystallographic data will be invaluable for future research in medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships. Researchers in the field are encouraged to pursue the experimental determination of this structure to fill the current knowledge gap.

References

An In-depth Technical Guide on the Solubility of 4,4'-(Pyrimidine-2,5-diyl)dianiline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of the organic compound 4,4'-(Pyrimidine-2,5-diyl)dianiline (CAS No. 102570-64-9) in common solvents. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier technical data, no quantitative solubility data for this specific compound has been identified in the public domain. This document summarizes the available qualitative information and provides a general experimental framework for determining its solubility.

Introduction

This compound, also known as 2,5-bis(4-aminophenyl)pyrimidine, is an aromatic diamine containing a central pyrimidine ring. Such molecules are often investigated as monomers for the synthesis of high-performance polymers, such as polyimides and polyamides, due to the rigid and thermally stable nature of the pyrimidine core. The solubility of this monomer is a critical parameter for its use in polymerization reactions, influencing solvent selection, reaction kinetics, and the properties of the resulting polymer.

Solubility of this compound: Current State of Knowledge

A thorough review of available scientific literature and chemical databases reveals a significant gap in the quantitative solubility data for this compound. No specific values (e.g., in mg/mL or moles/liter) in common organic or inorganic solvents were found.

Qualitative Assessment:

Based on the chemical structure, which features two polar aniline moieties and a heterocyclic pyrimidine ring, it is anticipated that this compound is a solid at room temperature. General chemical principles and limited supplier information suggest that the compound is likely to be soluble in polar organic solvents.

Inferences from the solubility of polymers derived from structurally similar aromatic diamines suggest that polar aprotic solvents may be effective in dissolving this compound. These solvents often include:

-

N-Methyl-2-pyrrolidone (NMP)

-

N,N-Dimethylformamide (DMF)

-

N,N-Dimethylacetamide (DMAc)

-

Dimethyl sulfoxide (DMSO)

It is important to note that this is an educated inference and requires experimental verification.

Proposed Experimental Protocol for Solubility Determination

Given the absence of published data, a standardized experimental protocol is recommended to determine the solubility of this compound. The following is a general gravimetric method that can be adapted for various solvents and temperatures.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-72 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully extract a known volume of the supernatant using a pre-heated syringe to avoid precipitation.

-

Filtration: Immediately filter the supernatant through a syringe filter that is compatible with the solvent and has been pre-heated to the experimental temperature. This step is crucial to remove any undissolved microcrystals.

-

Solvent Evaporation: Transfer a precisely measured volume or mass of the clear filtrate to a pre-weighed evaporating dish or vial.

-

Drying and Weighing: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute. Once the solvent is completely removed, re-weigh the dish or vial to determine the mass of the dissolved solid.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of filtrate in mL)

Data Presentation:

The determined solubility data should be presented in a clear, tabular format for easy comparison across different solvents and temperatures.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Solvent A | 25 | Experimental Value | Calculated Value |

| Solvent B | 25 | Experimental Value | Calculated Value |

| Solvent A | 50 | Experimental Value | Calculated Value |

| Solvent B | 50 | Experimental Value | Calculated Value |

Visualization of Experimental Workflow

The logical flow for determining the solubility of this compound can be visualized as follows:

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

There is a notable absence of publicly available quantitative solubility data for this compound. Based on its chemical structure, it is predicted to be soluble in polar organic solvents, particularly polar aprotic solvents. This technical guide provides a standardized experimental protocol to enable researchers and drug development professionals to determine the solubility of this compound in their laboratories. The generation and publication of such data would be of significant value to the scientific community, particularly in the fields of polymer chemistry and materials science.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4,4'-(Pyrimidine-2,5-diyl)dianiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4,4'-(Pyrimidine-2,5-diyl)dianiline. While direct experimental data for this specific compound is not extensively available in public literature, this document consolidates information on closely related pyrimidine derivatives and analogous aromatic diamines to project the thermal behavior of the title compound. This guide includes projected thermal properties, potential decomposition pathways, and detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of pyrimidine-based compounds in pharmaceutical and material science applications.

Introduction

This compound is a complex aromatic diamine featuring a central pyrimidine core. Pyrimidine derivatives are of significant interest in drug development due to their diverse biological activities.[1][2] The thermal stability of such compounds is a critical parameter, influencing storage, formulation, and processing, particularly in applications requiring elevated temperatures. Understanding the thermal decomposition behavior is crucial for ensuring the safety, efficacy, and stability of active pharmaceutical ingredients (APIs) and related materials. This guide aims to provide a thorough technical understanding of these properties for this compound.

Projected Thermal Properties

Due to the absence of specific experimental data for this compound in the reviewed literature, the following data is based on the analysis of analogous phenyl- and pyrimidine-containing compounds. The thermal stability is expected to be high due to the presence of aromatic rings and the rigid pyrimidine core.

Table 1: Projected Thermal Decomposition Data for this compound and Related Compounds

| Compound | Td5% (°C) | Td10% (°C) | Residue at 800°C (%) | Analysis Condition |

| This compound (Projected) | > 350 | > 400 | > 50 | Inert Atmosphere (e.g., Nitrogen) |

| 4,6-bis(4-chlorophenyl)-2-phenylpyrimidine[3] | ~397 (sublimation) | - | - | Not specified |

| 4,6-bis(4-(diphenylamino)phenyl)-2-phenylpyrimidine[3] | 438 | - | - | Not specified |

| Polyimides with pyrimidine units[4] | 527 - 543 | 552 - 580 | > 67 | Nitrogen Atmosphere |

Note: The data for the specific target compound is a projection based on the stability of similar aromatic and heterocyclic structures. The data for related compounds is sourced from existing literature for comparative purposes.

Experimental Protocols for Thermal Analysis

Accurate determination of thermal stability and decomposition requires standardized experimental procedures. The following are detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.[1][5]

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass at the end of the analysis.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (typically alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset decomposition temperature (Td,onset), which is the temperature at which significant mass loss begins.

-

Identify the temperatures at which 5% (Td5%) and 10% (Td10%) mass loss occurs.

-

The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.

-

Record the percentage of residual mass at 800 °C.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[6] It is used to study thermal transitions such as melting, glass transitions, and crystallization.

Objective: To determine the melting point (Tm), glass transition temperature (Tg), and enthalpy of fusion (ΔHf).

Instrumentation: A standard differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan (an identical empty, sealed pan) into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from 30 °C to a temperature approximately 30-50 °C above the expected melting point at a heating rate of 10 °C/min. This scan erases the sample's prior thermal history.

-

Cooling Scan: Cool the sample from the upper temperature back to 30 °C at a controlled rate of 10 °C/min.

-

Second Heating Scan: Heat the sample again from 30 °C to the upper temperature at a heating rate of 10 °C/min. The data from this scan is typically used for analysis of Tg and Tm.

-

-

Data Collection: Continuously record the heat flow to the sample as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the glass transition temperature (Tg) from the midpoint of the step change in the baseline of the second heating scan.

-

Determine the melting point (Tm) from the peak temperature of the endothermic melting transition in the second heating scan.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Potential Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to be a complex process involving the cleavage of various bonds. Based on the structure, the following decomposition pathways can be hypothesized.

-

Initial C-N Bond Cleavage: The bonds connecting the aniline moieties to the pyrimidine ring are likely points of initial cleavage under thermal stress. This would lead to the formation of aniline radicals and pyrimidine-based radical species.

-

Pyrimidine Ring Opening: At higher temperatures, the pyrimidine ring itself can undergo cleavage, leading to the formation of smaller, volatile nitrogen-containing fragments.

-

Secondary Decomposition and Char Formation: The initial radical fragments are highly reactive and will undergo further decomposition and polymerization reactions, ultimately leading to the formation of a stable carbonaceous char at high temperatures.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound for researchers, scientists, and drug development professionals. While direct experimental data remains to be published, the information on analogous compounds and the detailed experimental protocols presented here offer a robust framework for anticipating its thermal behavior and for conducting further empirical studies. The high aromatic content and the presence of the stable pyrimidine heterocycle suggest that this compound is likely a thermally stable compound. However, experimental verification using the outlined TGA and DSC protocols is essential for precise characterization and safe handling in any application.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. epfl.ch [epfl.ch]

- 3. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

Electronic and optical properties of pyrimidine-based diamines

An In-depth Technical Guide to the Electronic and Optical Properties of Pyrimidine-Based Diamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic and optical properties of pyrimidine-based diamines. These compounds are of significant interest due to their versatile applications in medicinal chemistry and materials science, acting as crucial scaffolds for drug development and as functional components in organic electronics.[1][2] This document details their fundamental photophysical and electrochemical characteristics, provides standardized experimental protocols for their analysis, and contextualizes their properties within relevant biological pathways.

Core Electronic Properties

The electronic nature of pyrimidine-based diamines is governed by the interplay between the electron-deficient pyrimidine ring and the electron-donating diamine substituents. The pyrimidine ring, a π-deficient heterocycle, facilitates nucleophilic aromatic substitution and influences the molecule's overall electronic landscape.[3] The addition of amino groups, which are strong electron-donors, modulates these properties significantly, leading to unique characteristics suitable for various applications.

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding these properties.[4][5] DFT calculations help in determining key electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the energy gap between them, and the distribution of electron density.[6][7] These computational models have shown that adding nitrogen atoms to an aromatic ring, as in pyrimidine, tends to decrease the HOMO-LUMO gap and enhance electronic properties compared to benzene.[5] This tuning of the electronic structure is fundamental to the application of these molecules in areas like dye-sensitized solar cells and as anticancer agents.[8][9]

The redox behavior of pyrimidine-based diamines is typically investigated using electrochemical methods such as cyclic voltammetry (CV).[10] CV provides information about the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels, respectively.[11][12] This data is vital for designing molecules for electronic devices and for understanding potential metabolic pathways in drug development.

Optical and Photophysical Properties

The unique electronic structure of pyrimidine-based diamines gives rise to distinct optical properties, which are primarily studied using UV-visible absorption and fluorescence spectroscopy.

UV-Visible Absorption

Pyrimidine-based diamines typically exhibit strong absorption bands in the UV-visible region, arising from π-π* and n-π* electronic transitions within the molecule.[13][14] The position and intensity of these absorption maxima (λmax) are highly sensitive to the molecular structure and the solvent environment.[15] Functionalization of the pyrimidine core can significantly shift the absorption bands; for instance, the addition of amino groups to form 4,5-diaminopyrimidine results in a notable red-shift (a shift to longer wavelengths) compared to the parent pyrimidine molecule.[16] This phenomenon is often attributed to intramolecular charge transfer (ICT) from the electron-donating amino groups to the electron-accepting pyrimidine ring.[8]

Fluorescence Emission

Many pyrimidine-based diamines are fluorescent, emitting light upon relaxation from an excited electronic state.[17] Their emission properties, including the emission maximum (λem), fluorescence quantum yield (Φf), and Stokes shift (the difference between λmax and λem), are critical for applications in fluorescent biomarkers, sensors, and organic light-emitting diodes (OLEDs).[2][16][18]

These properties are strongly influenced by both the molecular structure and the surrounding environment. For example, pyrimidine-based diboron complexes with donor-π-acceptor structures show positive solvatochromism, where the fluorescence maximum shifts to longer wavelengths in more polar solvents.[19] The fluorescence quantum yield of 4,5-diaminopyrimidine has also been shown to increase compared to its parent compound.[16] In some cases, the solvent can even dictate the relaxation pathway of the excited state, suppressing certain non-radiative decay mechanisms and enhancing fluorescence.[16]

Summary of Photophysical Data

The following table summarizes representative photophysical data for pyrimidine-based diamines and related derivatives as reported in the literature.

| Compound Class | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Reference |

| 4,5-Diaminopyrimidine | Aqueous / Acetonitrile | Significant red-shift vs. pyrimidine | - | Increased vs. pyrimidine | [16] |

| Pyrimidine-based Diboron Complex (Cyano derivative) | n-hexane | - | 551 | - | [19] |

| Pyrimidine-based Diboron Complex (Cyano derivative) | Acetonitrile | - | 710 | - | [19] |

| Pyrimidine-based Diboron Complex (Trifluoromethyl derivative) | Solid State (Toluene-inclusion) | - | 668 | 0.16 | [19] |

| Pyrimidine-based Diboron Complex (Trifluoromethyl derivative) | Solid State (Ethyl acetate-inclusion) | - | 709 | 0.04 | [19] |

| Poly(ether–imidazole–imide)s with diamine units | NMP | 301-327 | - | - | [13] |

Experimental Protocols

Accurate characterization of the electronic and optical properties of pyrimidine-based diamines relies on standardized experimental techniques.

UV-Visible (UV-Vis) Spectroscopy

This technique measures the absorption of light by a sample as a function of wavelength, providing information on electronic transitions.

Methodology:

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up for at least 20 minutes to ensure stability.[20]

-

Sample Preparation: Prepare a stock solution of the pyrimidine-based diamine in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol, or water). From the stock, prepare a series of dilutions of known concentrations.[20] The final absorbance should ideally be within the linear range of the instrument (typically < 1.0 AU).[21]

-

Blank Measurement: Fill a clean cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[20]

-

Sample Measurement: Rinse the sample cuvette with a small amount of the analyte solution before filling it. Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If performing quantitative analysis, use the Beer-Lambert Law (A = εbc) by plotting a calibration curve of absorbance versus concentration for the standards.[22]

Fluorescence Spectroscopy

This technique measures the emission of light from a sample that has been excited by UV or visible light. It provides information on the molecule's excited state properties.[21]

Methodology:

-

Sample Preparation: Prepare dilute solutions of the analyte in a suitable solvent. The concentration should be low enough to avoid inner filter effects, where the emitted light is reabsorbed by the sample (absorbance at the excitation wavelength is typically kept below 0.05 AU).[21]

-

Instrument Setup: Turn on the spectrofluorometer and allow the xenon arc lamp source to stabilize.

-

Excitation and Emission Wavelengths:

-

To determine the emission spectrum, set the excitation monochromator to the sample's λmax (determined from UV-Vis) and scan the emission monochromator over a range of longer wavelengths.[23]

-

To determine the excitation spectrum, set the emission monochromator to the sample's λem and scan the excitation monochromator.[24]

-

-

Blank Subtraction: Measure the spectrum of a solvent blank. This is crucial to identify and subtract background signals, including Raman scattering from the solvent.[21]

-

Quantum Yield Determination: The fluorescence quantum yield (Φf) is often determined relative to a well-characterized standard (e.g., quinine sulfate). The absorbance of both the sample and standard are measured at the same excitation wavelength, and their integrated fluorescence intensities are compared.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to study the redox properties of a compound by measuring the current response to a linearly cycled potential sweep.[25][26]

Methodology:

-

Electrolyte Preparation: Prepare an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [Bu4N][PF6]) in a suitable high-purity solvent like acetonitrile.[27]

-

Electrode Setup: Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[26] Polish the working electrode before each experiment.

-

Analyte Solution: Dissolve the pyrimidine-based diamine in the electrolyte solution at a concentration of approximately 1-5 mM.[27][28]

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement.[28]

-

Background Scan: Run a CV scan of the electrolyte solution alone to establish the potential window and identify any background peaks.[27]

-

Sample Scan: Run the CV scan for the analyte solution. Set the potential range to cover the expected oxidation and reduction events. Scan at various rates (e.g., 20, 50, 100 mV/s) to investigate the nature of the redox processes.[25][28]

-

Data Analysis: Identify the anodic (oxidation) and cathodic (reduction) peak potentials. These values provide information about the energies of the HOMO and LUMO levels. For reversible processes, the peak separation should be close to 59/n mV (where n is the number of electrons transferred).

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide clear visualizations of experimental processes and biological mechanisms involving pyrimidine-based diamines.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. iiste.org [iiste.org]

- 5. researchgate.net [researchgate.net]

- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of pyrimidine-2,4-diamine analogues as efficiency anticancer drug by targeting GTSE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Photophysical and Redox Properties of the D–π–A Type Pyrimidine Dyes Bearing the 9-Phenyl-9H-Carbazole Moiety | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. ej-eng.org [ej-eng.org]

- 15. researchgate.net [researchgate.net]

- 16. Impact of diamino and imidazole functionalization on the photophysical properties and electronic and structural dynamics of the pyrimidine nucleobase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitation of pyrimethamine and related diaminopyrimidines in situ by enhancement of fluorescence after thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis and Fluorescence Properties of Pyrimidine-Based Diboron Complexes with Donor-π-Acceptor Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 21. jascoinc.com [jascoinc.com]

- 22. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 23. emeraldcloudlab.com [emeraldcloudlab.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. scribd.com [scribd.com]

- 28. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 4,4'-(pyrimidine-2,5-diyl)dianiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4,4'-(pyrimidine-2,5-diyl)dianiline is a heterocyclic compound featuring a central pyrimidine ring bonded to two aniline moieties. The structural and electronic properties of such molecules are of significant interest in medicinal chemistry and materials science due to the versatile role of the pyrimidine scaffold in biological systems and the electronic characteristics of the aniline groups. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties, providing insights into molecular geometry, stability, reactivity, and spectroscopic signatures. This guide serves as a foundational resource for researchers aiming to apply computational chemistry methods to study this molecule and its derivatives.

Core Computational Methodologies

The primary approach for quantum chemical calculations on medium-sized organic molecules like this compound is Density Functional Theory (DFT). This method provides a good balance between computational cost and accuracy for a wide range of molecular properties.

Software and Theoretical Level

A typical computational setup would involve a software package such as Gaussian, ORCA, or Spartan. For reliable results, a common level of theory employed is DFT using a hybrid functional like B3LYP, combined with a Pople-style basis set such as 6-31G(d,p) or a more flexible one like 6-311+G(d,p) for enhanced accuracy, especially for anionic species or excited states.[1][2]

Experimental Protocols: A Computational Workflow

The following outlines a standard protocol for performing quantum chemical calculations on this compound.

Step 1: Molecular Structure Input The initial step involves constructing the 3D structure of this compound using a molecular builder. The CAS number for this molecule is 102570-64-9, and its IUPAC name is 4-[2-(4-aminophenyl)pyrimidin-5-yl]aniline.

Step 2: Geometry Optimization The initial structure is then optimized to find the lowest energy conformation. This is a critical step as all subsequent property calculations depend on the optimized geometry. The optimization is typically performed in the gas phase or with an implicit solvent model to mimic solution-phase conditions. A vibrational frequency analysis should be performed afterward to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Step 3: Electronic Structure Analysis Once the geometry is optimized, a single-point energy calculation is performed to determine various electronic properties. Key properties include:

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions, reactivity, and stability. The energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

-

Dipole Moment: The calculated dipole moment provides information about the molecule's overall polarity.

Step 4: Spectroscopic Predictions Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.

-

Vibrational Frequencies (IR/Raman): The calculated vibrational frequencies can be correlated with experimental infrared and Raman spectra to aid in the assignment of spectral bands.

-

Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption bands in a UV-Vis spectrum.

A visual representation of this workflow is provided in the diagram below.

Caption: A flowchart illustrating the typical computational workflow for quantum chemical calculations.

Data Presentation

As no specific computational data for this compound has been published, the following tables are presented with hypothetical data for illustrative purposes. These tables represent the type of quantitative information that would be generated from the computational workflow described above.

Table 1: Optimized Geometric Parameters (Hypothetical)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C-N (pyrimidine) | 1.34 |

| C-C (pyrimidine-phenyl) | 1.48 | |

| C-N (aniline) | 1.40 | |

| Dihedral Angle | Phenyl-Pyrimidine-Phenyl | 35.0 |

Table 2: Calculated Electronic Properties (Hypothetical)

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 2.1 D |

| Ground State Energy | -1234.56 Hartree |

Table 3: Predicted Spectroscopic Data (Hypothetical)

| Spectrum | Peak Position | Intensity | Assignment |

| IR | 3450 cm⁻¹ | Strong | N-H stretch (aniline) |

| 1600 cm⁻¹ | Medium | C=N stretch (pyrimidine) | |

| UV-Vis | 320 nm | High | π-π* transition |

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule like this compound might interact with biological targets is crucial. For instance, many pyrimidine derivatives are known to be kinase inhibitors. The logical relationship for a hypothetical mechanism of action is depicted below.

Caption: A diagram showing a potential mechanism of action via competitive kinase inhibition.

Conclusion

This technical guide has outlined the standard methodologies for performing quantum chemical calculations on this compound. While specific published data for this molecule is currently unavailable, the described computational protocols, based on Density Functional Theory, provide a robust framework for researchers to investigate its geometric, electronic, and spectroscopic properties. The provided workflows and illustrative data tables serve as a practical starting point for future computational studies, which will be invaluable for assessing the potential of this and related compounds in various scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols for Polyimide Synthesis Using 4,4'-(Pyrimidine-2,5-diyl)dianiline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential properties of polyimides derived from the heterocyclic diamine, 4,4'-(Pyrimidine-2,5-diyl)dianiline. The inclusion of the pyrimidine moiety into the polyimide backbone is anticipated to impart unique characteristics, such as enhanced thermal stability, improved solubility, and potential for metal coordination, making these polymers attractive for advanced applications in electronics, aerospace, and biomedical fields.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical resistance.[1] The incorporation of heterocyclic rings, such as pyrimidine, into the polymer backbone can further enhance these properties.[2][3] The nitrogen atoms in the pyrimidine ring can disrupt chain packing, potentially leading to increased solubility in organic solvents, a common challenge in polyimide processing.[2] Furthermore, the lone pair of electrons on the nitrogen atoms may allow for post-synthesis modification or the creation of polymer-metal complexes.[2] The rigid and polarizable nature of the pyrimidine nucleus is expected to contribute positively to the thermal stability of the resulting polyimides.[2]

This document outlines a detailed protocol for the synthesis of polyimides using this compound as the diamine monomer. It also presents a summary of expected properties based on data from analogous polyimide systems containing other nitrogen-containing heterocyclic groups.

Experimental Protocols

The synthesis of polyimides from this compound is typically achieved through a two-step polycondensation reaction. The first step involves the formation of a poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization.

Protocol 1: Synthesis of Poly(amic acid) Precursor

Materials:

-

This compound (Ambeed, Inc. or equivalent, 97% purity)

-

Aromatic Dianhydride (e.g., Pyromellitic dianhydride (PMDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))

-

N,N-dimethylacetamide (DMAc), anhydrous

-

Nitrogen gas (high purity)

-

Magnetic stirrer and stir bar

-

Three-neck round-bottom flask

-

Ice bath

Procedure:

-

Equip a dry, three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a stopper.

-

Under a gentle stream of nitrogen, add a precisely weighed amount of this compound to the flask.

-

Add anhydrous N,N-dimethylacetamide (DMAc) to the flask to dissolve the diamine, targeting a final solids concentration of 15-20% (w/v). Stir until the diamine is completely dissolved.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add an equimolar amount of the chosen aromatic dianhydride in small portions to the stirred solution over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

-

After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring the reaction mixture under a nitrogen atmosphere for 24 hours at room temperature. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

-

The resulting viscous solution of poly(amic acid) can be used directly for film casting and thermal imidization.

Protocol 2: Thermal Imidization

Materials:

-

Poly(amic acid) solution from Protocol 1

-

Glass substrate

-

Doctor blade or spin coater

-

Programmable vacuum oven or furnace

Procedure:

-

Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade or spin coater to achieve a uniform thickness.

-

Place the coated substrate in a programmable oven or furnace.

-

Perform the thermal imidization using a staged heating program under a nitrogen atmosphere or vacuum:

-

Heat to 80 °C for 2 hours to slowly remove the solvent.

-

Increase the temperature to 150 °C and hold for 1 hour.

-

Increase the temperature to 200 °C and hold for 1 hour.

-

Increase the temperature to 250 °C and hold for 1 hour.

-

Finally, increase the temperature to 300 °C and hold for 1 hour to ensure complete imidization.

-

-

After the heating program is complete, allow the oven to cool slowly to room temperature.

-

Carefully peel the resulting polyimide film from the glass substrate. The film should be flexible and tough.

Data Presentation

The following table summarizes the expected properties of polyimides derived from this compound based on literature values for polyimides containing other pyridine and pyrimidine moieties. Actual values will depend on the specific dianhydride used and the final polymer molecular weight.

| Property | Expected Range | Dianhydride Reference |

| Thermal Properties | ||

| Glass Transition Temp. (Tg) | 230 - 330 °C | BTDA, 6FDA |

| 5% Weight Loss Temp. (TGA) | 470 - 500 °C (in N₂) | Various |

| 10% Weight Loss Temp. (TGA) | 490 - 540 °C (in N₂) | Various |

| Char Yield at 800 °C | 55 - 65% (in N₂) | Various |

| Mechanical Properties | ||

| Tensile Strength | 90 - 145 MPa | Various |

| Elongation at Break | 5 - 15% | Various |

| Tensile Modulus | 1.2 - 2.8 GPa | Various |

| Solubility | ||

| Soluble in aprotic polar solvents (NMP, DMAc, DMF) at room temperature. | Pyrimidine/Pyridine containing PIs |

Note: NMP = N-methyl-2-pyrrolidone, DMF = N,N-dimethylformamide. Data is compiled from analogous systems and should be considered representative.[3][4][5]

Visualizations

Logical Workflow for Polyimide Synthesis

Caption: General workflow for the two-step synthesis of pyrimidine-containing polyimides.

Relationship Between Monomer Structure and Polymer Properties

Caption: Influence of monomer structure on the final properties of the polyimide.

References

- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 4,4'-(Pyrimidine-2,5-diyl)dianiline in High-Performance Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4,4'-(Pyrimidine-2,5-diyl)dianiline as a promising monomer for the synthesis of high-performance polyimides and polyamides. The incorporation of the rigid and nitrogen-rich pyrimidine ring into the polymer backbone is expected to impart exceptional thermal stability, mechanical strength, and chemical resistance to the resulting materials. This document outlines the synthesis of the monomer, its polymerization into polyimides and polyamides, and the characterization of these advanced polymers.

Monomer Synthesis: this compound

The synthesis of this compound can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method offers a versatile and efficient route to connect the aniline moieties to the pyrimidine core.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,5-Dichloropyrimidine

-

4-Aminophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-